tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
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Overview
Description
tert-Butyl 7-methyl-3,6-diazabicyclo[320]heptane-3-carboxylate is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate with a methylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
- tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is unique due to the presence of a methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Biological Activity
tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound notable for its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This compound's unique structural characteristics contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and neuropharmacology.
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- CAS Number : 1438241-15-6
The compound features a tert-butyl group that enhances its lipophilicity, influencing its interaction with biological membranes and receptors .
Research indicates that this compound acts primarily as a ligand for nAChRs, particularly the α7 subtype. The binding affinity for these receptors has been reported in the nanomolar range, suggesting a strong interaction that may facilitate cognitive enhancement and neuroprotection .
1. Nicotinic Acetylcholine Receptor Interaction
Studies have demonstrated that this compound selectively binds to the α7-nicotinic acetylcholine receptor, which is crucial for various cognitive processes and neuroprotective mechanisms. The binding studies often utilize radiolabeled derivatives to assess the pharmacokinetics and dynamics of the interactions in both in vivo and in vitro settings .
2. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to modulate nAChR activity suggests that it could play a role in mitigating conditions such as Alzheimer's disease and other cognitive impairments by enhancing cholinergic signaling and reducing oxidative stress .
Case Studies
Pharmacological Implications
The implications of the biological activity of this compound extend to several therapeutic areas:
- Cognitive Enhancement : Potential use in treating cognitive deficits associated with neurodegenerative diseases.
- Neuroprotection : May serve as a protective agent against neuronal damage due to oxidative stress or excitotoxicity.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-7-8-5-13(6-9(8)12-7)10(14)15-11(2,3)4/h7-9,12H,5-6H2,1-4H3 |
InChI Key |
QYYZYCFTSSDRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CN(CC2N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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